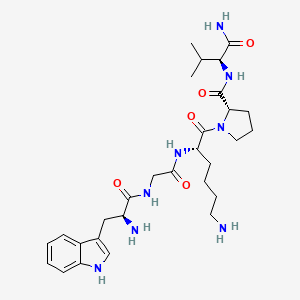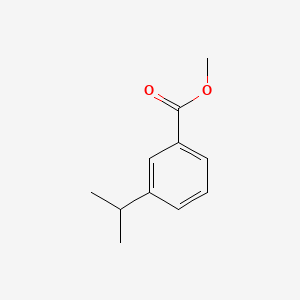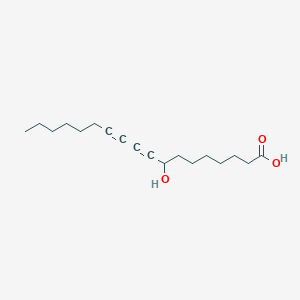
9,11-Octadecadiynoic acid, 8-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11-Octadecadiynoic acid, 8-hydroxy- is a long-chain fatty acid with the molecular formula C18H28O3. It is characterized by the presence of two triple bonds and a hydroxyl group, making it a unique compound with interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Octadecadiynoic acid, 8-hydroxy- typically involves the use of long-chain alkyne precursors. One common method is the coupling of an alkyne with a suitable halide, followed by hydroxylation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: 9,11-Octadecadiynoic acid, 8-hydroxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products Formed:
Oxidation: Oxidized fatty acids and peroxides.
Reduction: Saturated fatty acids.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
9,11-Octadecadiynoic acid, 8-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9,11-Octadecadiynoic acid, 8-hydroxy- involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition. It may also interact with signaling pathways, influencing cellular processes such as inflammation and apoptosis .
Comparación Con Compuestos Similares
13-Hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with similar structural features but different biological activities.
9-Hydroxy-10,12-octadecadienoic acid: Shares the hydroxyl group and double bonds but differs in the position of the functional groups.
Uniqueness: 9,11-Octadecadiynoic acid, 8-hydroxy- is unique due to the presence of two triple bonds, which impart distinct chemical reactivity and biological properties compared to other similar compounds .
Propiedades
Número CAS |
64144-77-0 |
|---|---|
Fórmula molecular |
C18H28O3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
8-hydroxyoctadeca-9,11-diynoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h17,19H,2-6,9-10,12-13,15-16H2,1H3,(H,20,21) |
Clave InChI |
PAJZUMALTGAWTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC#CC(CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


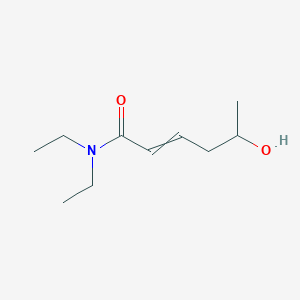
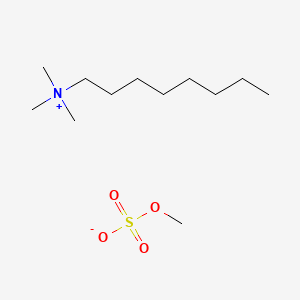
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
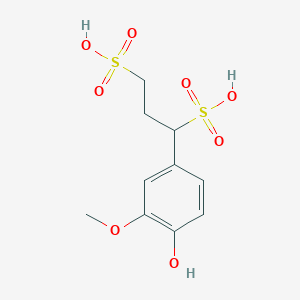
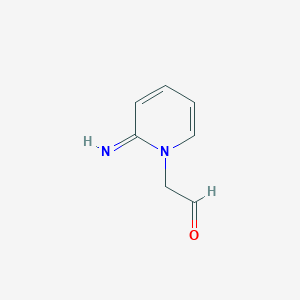
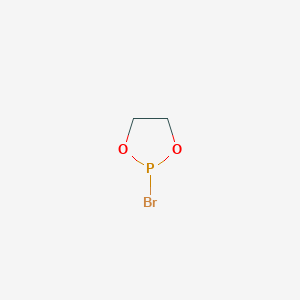
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)

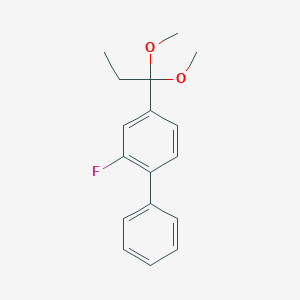
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)

